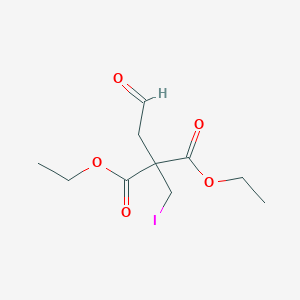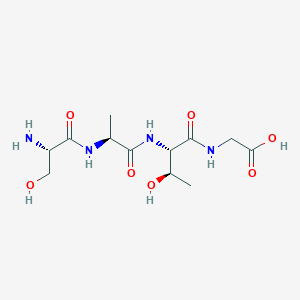
L-Seryl-L-alanyl-L-threonylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-alanyl-L-threonylglycine is a peptide compound composed of four amino acids: serine, alanine, threonine, and glycine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-threonylglycine typically involves the stepwise coupling of the amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (serine) to a solid resin. Subsequent amino acids (alanine, threonine, and glycine) are added sequentially through peptide bond formation using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often include a protected environment to prevent side reactions, with temperatures maintained around room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Seryl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often use reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.
科学的研究の応用
L-Seryl-L-alanyl-L-threonylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Seryl-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.
類似化合物との比較
Similar Compounds
- L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine
- L-Seryl-L-valyl-L-alanylglycyl-L-alanyl-L-threonylglycine
Uniqueness
L-Seryl-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
798540-31-5 |
|---|---|
分子式 |
C12H22N4O7 |
分子量 |
334.33 g/mol |
IUPAC名 |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O7/c1-5(15-11(22)7(13)4-17)10(21)16-9(6(2)18)12(23)14-3-8(19)20/h5-7,9,17-18H,3-4,13H2,1-2H3,(H,14,23)(H,15,22)(H,16,21)(H,19,20)/t5-,6+,7-,9-/m0/s1 |
InChIキー |
ZKTDZDDTZNWAOA-XQXXSGGOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



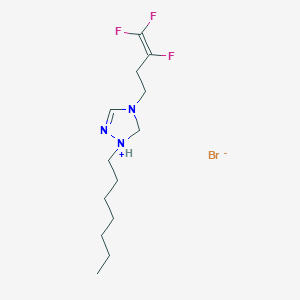
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
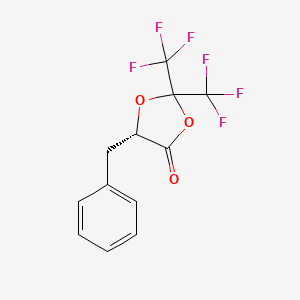
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
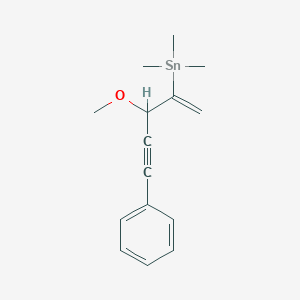
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
